6-Methyl-2-phenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12S/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCJZJLAWSKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Methyl 2 Phenylbenzo B Thiophene and Its Analogs
Traditional Synthetic Routes to the Benzothiophene (B83047) Core
Classical methods for constructing the benzo[b]thiophene skeleton typically involve the formation of a key carbon-sulfur bond followed by or concurrent with a cyclization step to form the fused thiophene (B33073) ring.
Intramolecular cyclization reactions are a cornerstone of benzothiophene synthesis. One prominent method is the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.gov This approach involves treating a starting material, where an alkyne and a thiomethyl group are positioned ortho to each other on a benzene (B151609) ring, with an electrophile. The reaction proceeds through the attack of the alkyne on the electrophilic agent, followed by ring closure. Various electrophiles such as iodine (I₂), N-bromosuccinimide (NBS), and sulfur-based electrophiles have been successfully employed. nih.gov
A notable example involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic cyclizing agent. This method efficiently produces 2,3-disubstituted benzo[b]thiophenes at room temperature, introducing a valuable thiomethyl group at the 3-position. nih.gov The reaction demonstrates good tolerance for various substituents on the phenyl ring of the alkyne precursor. nih.gov
Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles for Benzo[b]thiophene Synthesis nih.gov
| Starting Alkynyl Thioanisole (B89551) | Product | Yield (%) |
|---|---|---|
| o-(Phenylethynyl)thioanisole | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
| o-((p-Tolyl)ethynyl)thioanisole | 6-Methyl-3-(methylthio)-2-(p-tolyl)benzo[b]thiophene | 98 |
| o-((4-Methoxyphenyl)ethynyl)thioanisole | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 99 |
| o-((4-Chlorophenyl)ethynyl)thioanisole | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 97 |
| 5-Bromo-2-(phenylethynyl)thioanisole | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95 |
Other classical cyclization strategies include the intramolecular cyclization of arylmercapto acetals in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Additionally, the cyclization of arylthioacetic acids in acetic anhydride (B1165640) can yield 3-hydroxybenzo[b]thiophene, which can be subsequently dehydroxylated. chemicalbook.com
Condensation reactions provide another versatile route to the benzothiophene core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol. A powerful one-pot method involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of a base like triethylamine. nih.gov This process is believed to proceed via an initial S-alkylation (an Sₙ2 reaction), followed by an in-situ intramolecular cyclization to furnish 2-aroylbenzo[b]thiophen-3-ols in high yields. nih.gov
Annulation, the formation of a new ring onto a pre-existing one, is a fundamental concept in the synthesis of polycyclic systems. libretexts.org The Robinson annulation, for instance, is a well-known method that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.orgnumberanalytics.com While classically applied to cyclohexenone synthesis, the underlying principles of sequential bond formation to build a fused ring system are conceptually relevant to the construction of complex heterocyclic frameworks like benzothiophenes.
Modern Catalytic Approaches for 6-Methyl-2-phenylbenzo[b]thiophene Synthesis
The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including substituted benzo[b]thiophenes. These methods often proceed under milder conditions and offer superior control over regioselectivity and functional group compatibility compared to traditional routes.
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for constructing the 2-phenylbenzo[b]thiophene (B72322) scaffold. rsc.org
Direct C–H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics). Palladium-catalyzed C–H arylation allows for the direct coupling of an aromatic C–H bond with an aryl halide. organic-chemistry.org This approach has been applied to the arylation of electron-rich heteroarenes. organic-chemistry.org For the synthesis of a 2-phenylbenzo[b]thiophene, this could conceptually involve the direct C-H arylation at the 2-position of a pre-formed 6-methylbenzo[b]thiophene (B97776) core with a phenyl halide, or the cyclization of substrates via a C-H activation mechanism. nih.gov For example, methods have been developed to synthesize 2-methylbenzoxazoles, a related heterocycle, directly from N-phenylacetamides catalyzed by palladium acetate, involving a C-H functionalization and cyclization sequence. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for synthesizing biaryl and aryl-alkyne structures, which are key fragments of 2-phenylbenzo[b]thiophenes.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a direct method for introducing the 2-phenyl substituent. youtube.com A Pd(II)-catalyzed Sonogashira-type cross-coupling has been developed between 2-iodothiophenol (B3069315) and phenylacetylene. researchgate.net This reaction proceeds through an initial coupling to form a 2-(phenylethynyl)benzenethiol intermediate, which then undergoes a subsequent cyclization to yield the 2-phenylbenzo[b]thiophene product. This method has proven effective for synthesizing a range of 2-substituted benzo[b]thiophenes with moderate to good yields. researchgate.net
The Suzuki–Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is arguably the most common cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents. researchgate.netmdpi.com This methodology is exceptionally well-suited for creating the 6-phenyl linkage in analogs of the target molecule. The synthesis of 6-(nitrophenyl)benzo[b]thiophenes, for instance, has been achieved through a palladium-catalyzed Suzuki-type cross-coupling. ipb.ptipb.pt The general strategy involves the reaction of a 6-bromobenzo[b]thiophene (B96252) derivative with a suitably substituted phenylboronic acid or ester. The boronic ester of the benzothiophene can be prepared in situ from the corresponding 6-bromo derivative via a halogen-metal exchange followed by transmetalation. ipb.pt This intermediate is then directly coupled with the aryl halide in the presence of a palladium catalyst and a base. ipb.pt
Table 2: Suzuki-Miyaura Synthesis of 6-Arylbenzo[b]thiophene Analogs ipb.pt
| Benzothiophene Substrate | Aryl Halide Partner | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|---|
| 6-Bromobenzo[b]thiophene boronic ester | 1-Iodo-2-nitrobenzene | Pd(OAc)₂ / NaHCO₃ | 6-(2'-Nitrophenyl)benzo[b]thiophene | ~40 |
| 6-Bromobenzo[b]thiophene boronic ester | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / NaHCO₃ | 6-(4'-Nitrophenyl)benzo[b]thiophene | ~40 |
| Methylated 6-bromobenzo[b]thiophene boronic ester | 2-Iodonitrobenzene | Pd(OAc)₂ / NaHCO₃ | Methylated 6-(2'-nitrophenyl)benzo[b]thiophene | ~40 |
Palladium-Catalyzed Reactions
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful strategy for the synthesis of benzo[b]thiophenes, often proceeding through the formation of a key carbon-sulfur bond coupled with an oxidation step.
One prominent method involves the palladium-catalyzed oxidative cyclization of ortho-alkynyl thioanisoles. For instance, the reaction of methyl(2-(phenylethynyl)phenyl)sulfane in the presence of a palladium iodide catalyst, potassium iodide, and carbon monoxide under an air atmosphere yields methyl 2-phenylbenzo[b]thiophene-3-carboxylate. nih.gov This process involves a sequence of cyclization, deprotection of the methyl group on the sulfur, and subsequent alkoxycarbonylation. nih.gov The reaction conditions are typically heating at 80°C under pressure. nih.gov
Another approach utilizes electrophilic sulfur reagents to induce cyclization. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt enables the electrophilic cyclization of various o-alkynyl thioanisoles. organic-chemistry.orgnih.gov This reaction proceeds efficiently at room temperature in a solvent like dichloromethane, furnishing 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org This method is noted for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov
Copper-catalyzed oxidative cyclization has also been developed for synthesizing related heterocyclic systems, demonstrating the versatility of this approach. For example, benzo[b] nih.govresearchgate.netdiazocin-6(5H)-one derivatives can be synthesized from 2-aryl-1H-indoles and 1,1-enediamines using a copper iodide catalyst and di-tert-butyl peroxide (DTBP) as an oxidant. rsc.org While not directly forming a benzothiophene, this reaction exemplifies the principle of oxidative annulation. rsc.org Furthermore, the oxidation of the sulfur atom in a pre-formed dibenzothiophene (B1670422) core to the corresponding sulfoxide (B87167) and then sulfone using hydrogen peroxide is another example of a post-synthesis oxidative modification. nih.gov
Table 1: Examples of Oxidative Cyclization for Benzothiophene Synthesis
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl(2-(phenylethynyl)phenyl)sulfane | PdI₂, KI, CO, Air | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80% | nih.gov |
| Phenyl substituted alkynyl thioanisole | Dimethyl(methylthio)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |
| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes | Excellent | organic-chemistry.org |
Rhodium-Catalyzed Cycloaddition and Coupling Reactions
Rhodium catalysts are effective in mediating various organic transformations, including the synthesis of organosulfur compounds and specifically, benzo[b]thiophenes. mdpi.com These reactions often involve the cleavage of sulfur-sulfur bonds or the activation of C-H bonds. mdpi.comnih.gov
A notable example is the rhodium-catalyzed three-component reaction for benzo[b]thiophene synthesis utilizing elemental sulfur. mdpi.com This method provides a direct route to the benzothiophene core. Rhodium complexes can also catalyze the cyclization of (ortho-alkynyl)phenyl sulfides with isocyanates to produce benzo[b]thiophene-3-carboxamides. researchgate.net This reaction proceeds via the formation of a C-Rh-SR intermediate, which is a common feature in rhodium-catalyzed C-S bond formations. mdpi.comresearchgate.net These reactions are often reversible in nature. mdpi.com
Computational and experimental studies have shown that rhodium catalysts are well-suited for C-H functionalization reactions. nih.gov For instance, the reaction of 2-phenyl pyridine (B92270) with diazoalkanes in the presence of a rhodium catalyst proceeds through cyclometalation, followed by carbene transfer. nih.gov While this specific example does not produce a benzothiophene, the underlying principles of C-H activation and functionalization are applicable to the synthesis and modification of aromatic heterocyclic systems. Rhodium catalysts, such as RhH(PPh₃)₄, have also been employed in the synthesis of selenoesters, demonstrating their utility in forming bonds between carbon and chalcogens. mdpi.com
Table 2: Rhodium-Catalyzed Reactions for Benzothiophene Synthesis
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| (ortho-Alkynyl)phenyl sulfides, Isocyanates | Rhodium complex | Benzo[b]thiophene-3-carboxamides | researchgate.net |
| Aryl alkynes, Elemental Sulfur | Rhodium complex | Benzo[b]thiophenes | mdpi.com |
Copper-Mediated Syntheses
Copper catalysis offers a cost-effective and versatile platform for synthesizing benzo[b]thiophene derivatives. These methods often proceed through domino reactions or cross-coupling pathways, enabling the construction of complex molecular architectures.
A copper-catalyzed domino reaction has been developed for the synthesis of multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones, using xanthate as a sulfur surrogate. rsc.org This process involves a radical cyclization mechanism. Another significant copper-mediated approach is the synthesis of benzo[b]thiophene-fused imidazopyridines. This is achieved through a tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (B99878) (K₂S), which acts as the sulfur source. researchgate.net This reaction constructs two C-S bonds by cleaving both a C-H and a C-X (halide) bond. researchgate.net
Copper catalysts are also used in cycloaddition reactions. For example, a tunable synthesis of benzo[d]imidazothiazole isomers can be achieved through the copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles. acs.org The selectivity towards a specific isomer is controlled by the substituent at the C2 position of the benzothiazole (B30560). acs.org These reactions tolerate a wide range of functional groups and proceed under mild conditions, often at room temperature. acs.org
Table 3: Copper-Mediated Synthesis of Benzothiophene Derivatives
| Starting Materials | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2-Iodophenyl ketones, Xanthate | Copper catalyst | Multi-substituted benzo[b]thiophenes | Radical cyclization | rsc.org |
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridines, K₂S | Copper catalyst | Benzo[b]thiophene-fused imidazopyridines | Double C-S bond formation | researchgate.net |
| Benzothiazoles, α-Methylenyl isocyanides | Cu(OAc)₂ | Benzo[d]imidazothiazoles | Tunable cycloaddition | acs.org |
Metal-Free and Organocatalytic Approaches
To circumvent the cost and potential toxicity associated with transition-metal catalysts, metal-free and organocatalytic methods for benzo[b]thiophene synthesis have been developed. These approaches often rely on classical organic reaction mechanisms under specific conditions.
A highly efficient metal-free synthesis involves the reaction of readily available o-halovinylbenzenes with potassium sulfide (K₂S). organic-chemistry.org This method proceeds via a direct SₙAr-type reaction, followed by cyclization and dehydrogenation to form the aromatic benzothiophene ring. organic-chemistry.org The reaction is typically performed in a polar aprotic solvent like DMF at high temperatures and demonstrates good tolerance for various functional groups. organic-chemistry.org The reactivity of the halogen substituent follows the order F > Cl > Br > I. organic-chemistry.org
Another innovative metal-free procedure involves the twofold vicinal C-H functionalization of arenes. researchgate.net This one-pot annulation proceeds through a sequence of an interrupted Pummerer reaction, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and a final cyclization to yield diverse benzo[b]thiophene products. researchgate.net This strategy is particularly effective for synthesizing benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons. researchgate.net
The principles of metal-free synthesis are also applied in materials science. For example, benzothiophene-based covalent organic frameworks (COFs) have been synthesized for applications in electrocatalysis. rsc.org The synthesis of these materials highlights the construction of extended conjugated systems incorporating the benzothiophene unit without the use of metal catalysts. rsc.org
Photochemical and Electrochemical Synthesis Techniques
Photochemical and electrochemical methods provide alternative energy inputs to drive the synthesis of benzo[b]thiophenes, often enabling unique reaction pathways and selectivities.
Photocatalytic radical annulation of o-methylthioarenediazonium salts has emerged as a modern technique for constructing the benzo[b]thiophene core. nih.gov Furthermore, photochemical reactions involving related aromatic structures, such as the photoaddition of diphenylacetylene (B1204595) to methyl 2-naphthoate, can lead to complex polycyclic products. researchgate.net While not a direct synthesis of the target compound, this illustrates the potential of photochemistry to form complex scaffolds. researchgate.net
Electrophilic cyclization reactions, which can be considered a facet of electrochemical principles, are also employed. The use of a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the cyclization of o-alkynyl thioanisoles provides a route to 2,3-disubstituted benzo[b]thiophenes. nih.gov The electrochemical properties of benzothiophene-based materials are also being explored. Covalent organic frameworks (COFs) containing benzothiophene units have been investigated as metal-free electrocatalysts for the production of hydrogen peroxide, highlighting the critical role of the conjugated structure in mediating electron transfer processes. rsc.org
Multicomponent Reactions (MCRs) for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like benzo[b]thiophene derivatives. These reactions are highly valued for their ability to rapidly build molecular diversity.
Domino reactions, a subset of MCRs, have been successfully applied to the synthesis of functionalized benzothiophenes. nih.gov For example, a domino protocol can produce 3-amino-2-formyl-functionalized benzothiophenes, which are versatile intermediates for further derivatization. nih.gov
The synthesis of various heterocyclic systems can be achieved through MCRs. Transition metal catalysts, including those from groups 4-8, have been used in the [2+2+1] or [2+2+2] cycloaddition MCRs to construct heterocycles like furans, thiophenes, and pyridines. nih.gov For instance, a ruthenium-catalyzed [2+2+1] synthesis can produce thiophenes from an S-atom donor and two alkyne components. nih.gov
A specific three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can selectively lead to different products, including 1,2-dihydro-isoquinoline and 2H-isoindoline derivatives, depending on the catalyst and reaction conditions. rsc.org While not directly forming a benzothiophene, this demonstrates the power of MCRs to generate diverse scaffolds from common starting materials. The principles of MCRs are widely used in medicinal chemistry for the synthesis of active pharmaceutical ingredients, employing classic reactions like the Strecker, Ugi, and Doebner reactions. nih.gov
Functionalization of Pre-formed Benzothiophene Structures
The modification of a pre-existing benzo[b]thiophene core is a common and crucial strategy for creating analogs with diverse properties. This approach allows for the late-stage introduction of various functional groups.
A key example is the functionalization of reactive groups on the benzothiophene scaffold. For instance, 3-amino-2-formyl-functionalized benzothiophenes can be readily converted into hydrazones by reacting the aldehyde group with different hydrazine (B178648) derivatives. nih.gov Similarly, benzo[b]thiophene-2-carboxylic acid can be activated and coupled with hydrazides, which are then reacted with various aldehydes to form a library of benzo[b]thiophene acylhydrazone derivatives. nih.gov
Electrophilic substitution is another important functionalization pathway. An impurity identified during the synthesis of the drug Zileuton (B1683628) was characterized as a benzo[b]thiophene derivative that had undergone electrophilic substitution at the 6-position. nih.gov This highlights the reactivity of the benzene ring portion of the scaffold.
The sulfur atom itself can also be functionalized. The oxidation of dibenzothiophene with an oxidizing agent like hydrogen peroxide leads to the formation of dibenzothiophene sulfoxide and subsequently dibenzothiophene sulfone, altering the electronic properties of the molecule. nih.gov Additionally, benzo[b]thiophene moieties can be incorporated into larger molecular structures, such as Schiff base ligands, which can then be used to form metal complexes with potential biological activities. rsc.org
Regioselective Substitution Reactions at the Benzo and Thiophene Rings
The functionalization of the benzo[b]thiophene scaffold at specific positions is governed by the inherent electronic properties of the bicyclic system. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. Within the thiophene moiety, the C3 (β-position) is the most electron-rich and typically the preferred site for electrophilic substitution, while the C2 (α-position) is more acidic and thus the favored site for deprotonation by organolithium reagents. taylorfrancis.com
Substitution on the benzene ring (positions C4, C5, C6, and C7) is influenced by the directing effects of the fused thiophene ring and any existing substituents. Electrophilic substitution on an unsubstituted benzo[b]thiophene ring is generally less regioselective and can lead to mixtures of isomers. taylorfrancis.com However, the presence of activating or deactivating groups can direct incoming electrophiles to specific positions. For instance, studies on 6-alkoxybenzo[b]thiophenes have shown that electrophilic substitution reactions, such as bromination and nitration, can be directed to other positions on the benzene ring. acs.org The synthesis of a 6-substituted benzo[b]thiophene derivative has been documented as an outcome of electrophilic substitution, highlighting that direct functionalization at the C6 position is achievable under specific conditions. nih.gov
Achieving a desired substitution pattern, such as in this compound, often relies on a synthetic strategy that either starts with a pre-functionalized benzene derivative or employs a cyclization reaction where the substituents are already in place. This circumvents the potential lack of regioselectivity in the direct electrophilic substitution of the parent benzo[b]thiophene.
Table 1: Regioselectivity in Benzo[b]thiophene Reactions
| Reaction Type | Preferred Position | Reagent Example | Rationale |
| Electrophilic Substitution | C3 | Bromine (Br₂) | Highest electron density at the β-position. taylorfrancis.com |
| Metallation (Deprotonation) | C2 | n-Butyllithium | Most acidic proton at the α-position. taylorfrancis.com |
| Friedel-Crafts Acylation | C3 | Acyl chloride / Lewis Acid | Electrophilic attack favors the electron-rich C3 position. |
| Halogenation | C3 | N-Bromosuccinimide (NBS) | Electrophilic halogenation targets the most reactive position. nih.gov |
Introduction of Methyl and Phenyl Substituents via Specific Methodologies
The synthesis of this compound requires specific methods to install the phenyl group at the C2 position and the methyl group at the C6 position. These functionalizations can be achieved through various synthetic routes, often involving multi-step sequences.
Introduction of the 2-Phenyl Group:
A common and effective method for introducing an aryl group at the C2 position is through palladium-catalyzed cross-coupling reactions. For example, a C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, which proceeds with high selectivity for the C2 position. nih.govacs.org Although this method involves an oxidized form of the thiophene ring, it demonstrates a powerful strategy for C2-functionalization.
Another major strategy involves the cyclization of a precursor that already contains the phenyl group. One such approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, a thioanisole bearing a phenylethynyl group at the ortho position can be cyclized to form the 2-phenylbenzo[b]thiophene core. A variety of electrophiles can be used to initiate the cyclization. nih.govnih.gov Similarly, one-pot syntheses starting from o-halo-substituted ethynylbenzenes provide a convenient route to 2-phenylbenzo[b]thiophenes. elsevierpure.com
A one-pot synthesis of 2,3-disubstituted benzo[b]thiophenes starting from 2-aminobenzophenone (B122507) derivatives has also been reported. psu.edu This involves the conversion of the amino group to a thiocyanate, followed by hydrolysis, S-alkylation, and cyclization, offering a versatile route to variously substituted benzo[b]thiophenes.
Introduction of the 6-Methyl Group:
The methyl group at the C6 position is typically introduced by starting with a benzene-derived precursor that already contains a methyl group at the para-position relative to the eventual sulfur linkage. For instance, the synthesis of the related compound 2-(4-aminophenyl)-6-methyl-benzothiazole starts from p-toluidine, which provides the 6-methyl group in the final benzothiazole ring system. google.com A similar strategy can be envisioned for this compound, where a substituted p-methylthiophenol or a related precursor is used as the starting material for the construction of the benzo[b]thiophene ring.
Direct methylation of the benzo[b]thiophene ring via Friedel-Crafts alkylation can be challenging due to issues with regioselectivity and polyalkylation. Therefore, building the ring from a pre-methylated precursor is often the more controlled and preferred approach.
Synthetic Route Optimization and Scalability Studies
Optimizing the synthetic route for this compound is crucial for its practical application, aiming to improve yield, reduce costs, and ensure environmental sustainability. Key aspects of optimization include minimizing the number of synthetic steps, using readily available and less hazardous reagents, and developing reaction conditions that are amenable to large-scale production.
One-pot and tandem reactions are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and resources. The development of a one-pot synthesis for benzo[b]thiophenes from o-halo-ethynylbenzenes is a prime example of such an efficiency-driven approach. elsevierpure.com Similarly, palladium-catalyzed intramolecular oxidative C-H functionalization offers an efficient route to multisubstituted benzo[b]thiophenes in a one-pot, two-step process. researchgate.net
For scalability, the choice of catalyst and reaction conditions is paramount. Palladium-catalyzed reactions are powerful but can be expensive. Therefore, optimizing catalyst loading and ensuring high turnover numbers are important economic considerations. The development of solution-phase parallel synthesis for creating libraries of substituted benzo[b]thiophenes demonstrates the robustness of these methods and their potential for scale-up. nih.gov
Furthermore, process safety and environmental impact are critical for large-scale synthesis. This involves selecting solvents with better safety profiles, minimizing waste generation, and avoiding the use of highly toxic reagents. The principles of green chemistry, such as atom economy and energy efficiency, are increasingly being integrated into the design of synthetic routes for complex heterocyclic molecules. nih.gov Scalability studies would focus on maintaining yield and purity when transitioning from laboratory-scale (milligrams to grams) to pilot-plant or industrial-scale (kilograms) production, addressing challenges such as heat transfer, mixing, and purification.
Table 2: Key Synthetic Reactions and Optimization Considerations
| Reaction Type | Substrates | Catalyst/Reagent | Optimization Focus |
| Suzuki-Miyaura Coupling | 2-Halo-6-methylbenzo[b]thiophene, Phenylboronic acid | Palladium catalyst, Base | Catalyst loading, ligand selection, solvent, temperature. nih.gov |
| Electrophilic Cyclization | o-(Phenylethynyl)-p-methylthioanisole | I₂, NBS, or other electrophiles | Choice of electrophile, reaction time, temperature control. nih.gov |
| One-Pot Synthesis | o-Halo-p-methyl-ethynylbenzene, Sulfur source | Palladium catalyst, Ligand, Base | Reaction sequence, compatibility of reagents, minimizing side reactions. elsevierpure.com |
| C-H Arylation | 6-Methylbenzo[b]thiophene 1,1-dioxide, Phenylboronic acid | Palladium(II) catalyst, Oxidant | C-H activation conditions, oxidant efficiency, substrate scope. nih.govacs.org |
Advanced Spectroscopic and Structural Characterization of 6 Methyl 2 Phenylbenzo B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 6-Methyl-2-phenylbenzo[b]thiophene. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), provide the foundational data for its structural verification. The chemical shifts (δ) are reported in parts per million (ppm).
The ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the benzothiophene (B83047) core and the phenyl substituent, as well as a characteristic singlet for the methyl group. amazonaws.com The protons of the phenyl group typically appear as a multiplet, while the protons on the benzo[b]thiophene skeleton show specific splitting patterns based on their coupling with neighboring protons. amazonaws.com The methyl protons (CH₃) at the C-6 position present as a sharp singlet, confirming their isolation from any adjacent protons. amazonaws.com
The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between quaternary carbons, methine (CH) carbons, and the methyl (CH₃) carbon. amazonaws.com The carbons of the phenyl group and the benzothiophene core resonate in the aromatic region, with their precise shifts influenced by the sulfur heteroatom and the substituents. amazonaws.com
Detailed ¹H and ¹³C NMR chemical shift data for this compound are presented below. amazonaws.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (2H) | 7.68 | d | 7.1 |
| H-7 | 7.63 | d | 8.1 |
| H-4 | 7.60 | s | - |
| H-3 | 7.48 | s | - |
| Phenyl-H (2H) | 7.44 - 7.35 | m | - |
| Phenyl-H (1H) | 7.34 - 7.25 | m | - |
| H-5 | 7.15 | dd | 8.1, 1.0 |
| 6-CH₃ | 2.45 | s | - |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data sourced from a 300 MHz spectrometer. amazonaws.com |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 143.0 |
| C-7a | 139.8 |
| C-3a | 138.4 |
| C-6 | 134.4 |
| Phenyl C (quat.) | 134.3 |
| Phenyl CH (2C) | 128.9 |
| Phenyl CH | 128.0 |
| C-3 | 126.3 |
| C-5 | 126.2 |
| C-4 | 123.2 |
| C-7 | 122.1 |
| Phenyl CH (2C) | 119.2 |
| 6-CH₃ | 21.6 |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data sourced from a 75 MHz spectrometer. amazonaws.com |
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular framework, a series of 2D NMR experiments are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key COSY correlation would be observed between the proton at C-5 (δ 7.15 ppm) and the proton at C-4 (δ 7.60 ppm), as well as between the protons within the phenyl ring system. The absence of a COSY correlation for the methyl protons (δ 2.45 ppm) and the proton at H-3 (δ 7.48 ppm) confirms they are not coupled to adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a direct link between the signals in the ¹H and ¹³C spectra. For instance, the proton signal at 2.45 ppm would show a cross-peak with the carbon signal at 21.6 ppm, assigning them to the methyl group at the C-6 position. Similarly, each aromatic proton would be correlated to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). HMBC is crucial for identifying the connectivity between quaternary carbons and neighboring protons. For assigning the methyl group to the C-6 position, definitive HMBC correlations would be seen from the methyl protons (δ 2.45 ppm) to the quaternary carbon C-6 (δ 134.4 ppm) and the methine carbons C-5 (δ 126.2 ppm) and C-7 (δ 122.1 ppm). Furthermore, correlations from H-3 to C-2, C-3a, and C-4 would confirm the thiophene (B33073) ring structure.
The sulfur atom in the thiophene ring possesses lone pairs of electrons and can, in principle, participate in dynamic processes such as pyramidal inversion, particularly when coordinated to a metal center. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational changes that occur on the NMR timescale.
However, a review of the current scientific literature indicates that specific dynamic NMR studies focusing on sulfur inversion for this compound itself have not been reported. In related sulfur-containing heterocycles, DNMR can provide activation energy barriers for such processes by analyzing the coalescence of signals at variable temperatures. nih.gov For the uncoordinated this compound, the barrier to inversion at the sulfur atom is expected to be very high due to the aromaticity of the thiophene ring, making the sulfur atom stereochemically rigid under normal conditions. Therefore, dynamic processes related to sulfur inversion are not typically observed.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) correspond to specific bond stretching, bending, and torsional motions within the molecule, serving as a molecular fingerprint.
While specific, fully assigned experimental IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the analysis of related substituted benzothiophene and thiophene compounds. iosrjournals.orgresearchgate.netresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl and benzothiophene rings. |
| 2950 - 2850 | Methyl C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |
| 1600 - 1450 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| 1450 - 1370 | Methyl C-H Bend | Asymmetric and symmetric bending (scissoring) of the methyl group. |
| 1300 - 1000 | C-H In-Plane Bend | In-plane bending vibrations of the aromatic C-H bonds. |
| 900 - 675 | C-H Out-of-Plane Bend | Out-of-plane bending (wagging) vibrations, characteristic of the substitution pattern on the aromatic rings. |
| 850 - 600 | C-S Stretch | Stretching vibration of the carbon-sulfur bonds within the thiophene ring. iosrjournals.org |
The C-S stretching mode is particularly characteristic of the thiophene ring and its observation helps confirm the presence of the sulfur heterocycle. iosrjournals.org
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
UV-Vis and photoluminescence (PL) spectroscopies are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. PL spectroscopy measures the emission of light as excited electrons relax back to lower energy states.
For this compound, the extended π-conjugated system comprising the phenyl ring and the benzothiophene core is expected to give rise to strong absorption bands in the ultraviolet region. Based on data from analogous 2-phenylbenzo[b]thiophene (B72322) derivatives, the absorption spectrum would likely exhibit multiple bands. rsc.orgmdpi.com These typically correspond to π → π* electronic transitions within the conjugated system. The presence of the methyl group as an electron-donating substituent may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 2-phenylbenzo[b]thiophene.
Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit photoluminescence (fluorescence). The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a Stokes shift). The PL properties are highly dependent on the molecular structure and environment. researchgate.net
The electronic transitions observed in the UV-Vis spectrum are primarily of the π → π* type, characteristic of conjugated aromatic systems. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the absorption spectrum.
The optical band gap (Eg) is determined from the onset of the absorption edge (λonset) in the UV-Vis spectrum, which represents the minimum energy required to excite an electron from the HOMO to the LUMO. The relationship is given by the equation:
Eg = 1240 / λonset
where Eg is in electron volts (eV) and λonset is in nanometers (nm).
For related fused thiophene derivatives, the optical band gaps are typically in the range of 3.2 to 3.5 eV. mdpi.com For instance, a similar benzo[b]thieno[2,3-d]thiophene derivative showed an absorption onset (λonset) around 385 nm, corresponding to an optical band gap of approximately 3.22 eV. mdpi.com It is expected that this compound would possess a comparable band gap, indicative of a wide-gap organic semiconductor material.
Fluorescence Quantum Yields and Excited-State Dynamics
The study of the excited-state dynamics of thiophene derivatives provides critical information on their photophysical properties. For phenylthiophene compounds, ultrafast transient absorption spectroscopy has been employed to monitor their behavior in the solution phase after excitation to the first singlet excited state (S1). rsc.org While specific fluorescence quantum yield data for this compound is not extensively detailed in the provided search results, the dynamics of related compounds offer valuable context.
For instance, studies on 2-phenylthiophene (B1362552) (PT), 2-methyl-5-phenylthiophene (B1588679) (MPT), and 2,4-dimethyl-5-phenylthiophene (B1278431) (DMPT) show rapid structural relaxation on the S1 potential energy surface within approximately 100 femtoseconds. rsc.org This is followed by efficient intersystem crossing to the triplet manifold. rsc.org The rate of this intersystem crossing is notably influenced by methyl substitution. rsc.org
In a study of 2-methyl-5-phenylthiophene, the initial wavepacket dynamics occur within the first 1.5 picoseconds, followed by a thermalization period of about 10 picoseconds. nih.gov Subsequently, a slow cleavage of the carbon-sulfur bond in the thiophene ring facilitates an intersystem crossing to the triplet excited state. nih.gov The excited-state dynamics of dibenzothiophene (B1670422) and its methylated derivatives show that upon excitation, they relax from the S1 state with lifetimes ranging from 4 to 13 picoseconds. scispace.com These compounds exhibit low fluorescence yields (1.2% to 1.6%) and high triplet yields of approximately 98%, with intersystem crossing lifetimes in the range of 820 to 900 picoseconds. scispace.com
These findings suggest that the excited-state behavior of this compound is likely characterized by rapid non-radiative decay pathways, including efficient intersystem crossing to the triplet state, which would result in a low fluorescence quantum yield.
Table 1: Excited-State Dynamics of Related Phenylthiophene Compounds
| Compound | Relaxation Time (S1) | Intersystem Crossing Rate | Fluorescence Yield | Triplet Yield |
|---|---|---|---|---|
| 2-phenylthiophene (PT) | ~100 fs (structural relaxation) | 102 ± 5 ps | Low | High |
| 2-methyl-5-phenylthiophene (MPT) | ~1.5 ps (wavepacket dynamics) | 132 ± 3 ps | Low | High |
| 2,4-dimethyl-5-phenylthiophene (DMPT) | ~100 fs (structural relaxation) | 21.6 ± 1.0 ps | Low | High |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, the molecular formula is C₁₅H₁₂S, which corresponds to a molecular weight of approximately 224.32 g/mol . The NIST Chemistry WebBook provides data for the closely related compound 6-Methylbenzo[b]thiophene (B97776) (C₉H₈S), which has a molecular weight of 148.225 g/mol . nist.gov
The fragmentation of benzo[b]thiophene derivatives under electron impact mass spectrometry typically involves characteristic cleavages. nih.gov For dicarbonyldichloride derivatives, the cleavage of the C-Cl bond is a key fragmentation pathway. nih.gov In dianilides, the cleavage of the C-N bond is dominant. nih.gov While specific fragmentation data for this compound is not available in the search results, general principles of mass spectrometry fragmentation can be applied. The molecular ion peak (M+) would be expected at m/z corresponding to its molecular weight. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentations could involve the loss of a methyl radical (CH₃•), leading to a peak at M-15, or cleavage within the phenyl or benzo[b]thiophene ring systems. The stability of the resulting carbocations plays a significant role in the observed fragmentation pattern. libretexts.org
Table 2: General Fragmentation Patterns in Mass Spectrometry
| Fragmentation Type | Description |
|---|---|
| Molecular Ion (M+) | The unfragmented ion of the original molecule. |
| α-Cleavage | Bond cleavage on the atom adjacent to a heteroatom or functional group. |
| β-Cleavage | Bond cleavage on the second atom from a heteroatom or functional group. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
The crystal packing of aromatic molecules is often governed by a combination of weak intermolecular interactions. In the crystals of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene and 7-phenylanthra[2,3-b]benzo[d]thiophene, molecules are linked by C—H···π interactions. researchgate.net In the former, these interactions lead to the formation of slabs, and there are also offset π–π stacking interactions present within these slabs. researchgate.net The study of thiophene-cored single-stacking junctions highlights that van der Waals dispersion forces are the dominant binding force between thiophene-based systems. nih.gov It is therefore expected that the crystal structure of this compound would exhibit similar C—H···π and π–π stacking interactions, which would play a crucial role in stabilizing the crystal lattice.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of elements in a compound, thereby confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₅H₁₂S, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound (C₁₅H₁₂S)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 80.32% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.39% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.29% |
| Total | | | 224.321 | 100.00% |
Experimental data from elemental analysis of a synthesized sample of this compound would be compared against these theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and sulfur would provide strong evidence for the successful synthesis and purity of the compound. For example, elemental analysis has been used to characterize various benzo[b]thiophene derivatives, confirming their composition. rsc.org
Reactivity and Reaction Mechanisms of 6 Methyl 2 Phenylbenzo B Thiophene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. For 6-methyl-2-phenylbenzo[b]thiophene, the position of electrophilic attack is of primary interest due to the multiple available sites on the bicyclic system.
Positional Selectivity and Reactivity Trends
The benzo[b]thiophene ring system is inherently electron-rich and thus susceptible to electrophilic attack. wikipedia.orguoanbar.edu.iq Generally, electrophilic substitution on the parent benzo[b]thiophene preferentially occurs at the 3-position. cdnsciencepub.comchemicalbook.com This is because the intermediate carbocation (a Wheland intermediate) formed by attack at this position is more stable. uoanbar.edu.iqmasterorganicchemistry.com In five-membered heterocyclic rings like thiophene (B33073), attack at the 2-position (equivalent to the 3-position in benzo[b]thiophene's thiophene moiety) is favored over the 3-position (equivalent to the 4- or 7-position). wikipedia.orgpearson.com
For this compound, the scenario is more complex. The molecule possesses several directing groups:
The benzo[b]thiophene nucleus itself directs attack to the 3-position.
The phenyl group at C2 is generally deactivating towards the thiophene ring but can influence the substitution pattern.
The methyl group at C6 is an activating, ortho, para-director. wikipedia.orgyoutube.com This means it enhances the reactivity of the benzene (B151609) ring portion of the molecule and directs incoming electrophiles to positions 5 and 7.
The final regiochemical outcome depends on the balance of these electronic effects and the specific reaction conditions. A competition exists between substitution on the thiophene ring (at C3) and the activated benzene ring (at C5 and C7). The high intrinsic reactivity of the C3 position often makes it the preferred site of attack, even with an activating group on the benzene ring. cdnsciencepub.com However, strong activation by the methyl group can lead to substitution on the benzene ring, particularly with certain electrophiles.
Kinetic Studies and Hammett Correlations
Kinetic studies and Hammett correlations provide a quantitative framework for understanding how substituents affect the rate of electrophilic aromatic substitution. nih.govviu.ca The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). viu.ca
Substituent Constant (σ): This value quantifies the electronic effect of a substituent. Electron-donating groups, like a methyl group, have negative σ values, while electron-withdrawing groups have positive σ values. viu.caufms.br
Reaction Constant (ρ): This value indicates the sensitivity of a reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ value (typical for EAS) indicates it is accelerated by electron-donating groups. viu.ca
Nucleophilic Substitution Reactions
Due to the electron-rich nature of the aromatic system, nucleophilic aromatic substitution on the unsubstituted this compound is not a facile process. rsc.org Such reactions typically require a substrate that is highly electron-deficient or possesses a good leaving group, such as a halide, and often necessitate forcing conditions. rsc.orgosti.gov While nucleophilic substitutions are known for thiophenes, especially those bearing strong electron-withdrawing groups, they are less common for the parent benzothiophene (B83047) system. uoanbar.edu.iq If the molecule were first functionalized with a leaving group (e.g., via electrophilic halogenation), subsequent nucleophilic substitution could be possible.
Oxidation Reactions of the Thiophene Sulfur Atom
The sulfur atom in the thiophene ring of this compound is readily oxidized, leading to the formation of sulfoxides and sulfones. organic-chemistry.org This transformation significantly alters the molecule's electronic and physical properties. mdpi.comnih.govresearchgate.net
Formation of Sulfoxides and Sulfones
The oxidation of the sulfur atom can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. nih.govnih.govresearchgate.net The reaction proceeds in a stepwise manner.
Formation of the Sulfoxide (B87167): The initial oxidation converts the sulfide (B99878) to a sulfoxide, yielding this compound-1-oxide. This step can often be performed selectively under controlled conditions. organic-chemistry.org
Formation of the Sulfone: Further oxidation of the sulfoxide produces the corresponding sulfone, this compound-1,1-dioxide. organic-chemistry.orgresearchgate.net
Studies on substituted thiophenes have shown that the rate of the first oxidation step (sulfide to sulfoxide) is increased by electron-donating groups on the ring. nih.gov Therefore, the 6-methyl group in this compound would be expected to accelerate this initial oxidation. Conversely, the second oxidation step (sulfoxide to sulfone) is often faster for substrates with electron-withdrawing groups. nih.gov
Influence of Oxidation State on Electronic and Optoelectronic Properties
The oxidation state of the sulfur atom has a profound effect on the electronic and photophysical properties of the benzothiophene core. mdpi.comnih.govresearchgate.net The transformation of the electron-donating sulfide group into the strongly electron-accepting sulfoxide and sulfone groups fundamentally changes the electronic structure. mdpi.comnih.gov
This modification leads to significant changes in optoelectronic properties, as summarized in the table below based on findings for related benzothiophene and dibenzothiophene (B1670422) systems.
| Property | Sulfide (Parent Compound) | Sulfoxide/Sulfone (Oxidized Forms) | Rationale |
| Electronic Character of Sulfur Group | Electron-donating | Electron-accepting | The sulfur lone pair in the sulfide contributes to the π-system; in the sulfone, these electrons are in S=O bonds, and the group becomes strongly withdrawing. mdpi.comnih.gov |
| HOMO/LUMO Energy Levels | Higher energy | Lower energy | The electron-withdrawing sulfone group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov |
| Fluorescence | Modest quantum yield | Significantly enhanced quantum yield | Oxidation to the sulfone can increase thermal stability and lead to quantum yields exceeding 99% in some BTBT derivatives by altering crystal packing and electronic properties. mdpi.comnih.gov |
| Emission Wavelength | Varies | Often blue-shifted | The increased HOMO-LUMO gap resulting from stabilization of the frontier orbitals typically leads to a shift to higher energy (shorter wavelength) emission. researchgate.net |
In essence, oxidizing the sulfur atom provides a powerful method to tune the material's properties, for instance, transforming it into a more efficient emitter for applications in organic electronics like OLEDs. mdpi.comnih.govresearchgate.net
Reduction Reactions (e.g., Hydrogenation, Desulfurization)
Reduction reactions of benzo[b]thiophenes can proceed via two main pathways: hydrogenation of the thiophene or benzene ring, or desulfurization, which involves cleavage of the carbon-sulfur bonds.
Hydrogenation: The catalytic hydrogenation of benzothiophene derivatives can lead to various products depending on the catalyst and reaction conditions. For instance, the hydrogenation of benzothiophene in the presence of a palladium sulfide catalyst has been studied, yielding 2,3-dihydrobenzothiophene. researchgate.net The reaction rate is described by a first-order equation, and to achieve high selectivity for the dihydro-product, the total conversion of the starting material should be kept below 60%. researchgate.net For this compound, hydrogenation would likely occur at the thiophene ring to yield 6-Methyl-2-phenyl-2,3-dihydrobenzo[b]thiophene, as the benzene ring is generally more resistant to reduction under these conditions. The presence of the 2-phenyl group might sterically hinder the approach of the substrate to the catalyst surface, potentially requiring more forcing reaction conditions compared to unsubstituted benzothiophene.
Desulfurization: Desulfurization is a key process, particularly in the context of fuel refining (hydrodesulfurization, HDS) and environmental science (biodesulfurization). In biodesulfurization, microorganisms can selectively cleave C-S bonds. For example, Rhodococcus sp. strain WU-K2R can desulfurize benzothiophene (BTH) and its derivatives through a sulfur-specific degradation pathway. nih.gov This process typically involves the initial oxidation of the sulfur atom to a sulfoxide and then a sulfone, followed by C-S bond cleavage to yield hydroxylated phenyl derivatives and ultimately benzofuran. nih.gov For this compound, a similar enzymatic pathway would be expected to produce corresponding hydroxylated biphenyl (B1667301) and methylstyrene derivatives.
| Reaction Type | Reagents/Conditions | Expected Major Product for this compound | Reference |
| Catalytic Hydrogenation | H₂, Palladium Sulfide Catalyst, 5 MPa, 433–473 K | 6-Methyl-2-phenyl-2,3-dihydrobenzo[b]thiophene | researchgate.net |
| Biodesulfurization | Rhodococcus sp. growing cells | Metabolites resulting from C-S bond cleavage (e.g., hydroxylated derivatives) | nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder) with Benzo[b]thiophene S-Oxides
Benzo[b]thiophene S-oxides are versatile intermediates in organic synthesis, capable of participating in cycloaddition reactions. iosrjournals.org The oxidation of the sulfur atom disrupts the aromaticity of the thiophene ring, allowing it to act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. iosrjournals.orgsemanticscholar.org
The reactivity of benzo[b]thiophene S-oxides in Diels-Alder reactions is influenced by the substituents on the benzo[b]thiophene core and the nature of the dienophile. iosrjournals.orgresearchgate.net For example, 2-substituted benzo[b]thiophene S-oxides react with electron-poor alkynes to yield substituted naphthalenes after the extrusion of the sulfur monoxide bridge. iosrjournals.org The reaction of the S-oxide of this compound with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to proceed through a transient cycloadduct, which would then lose sulfur monoxide (SO) to form a substituted naphthalene (B1677914) derivative.
In some cases, the more stable benzo[b]thiophene S,S-dioxides are used. These compounds can also undergo Diels-Alder reactions, typically followed by the extrusion of sulfur dioxide (SO₂). rsc.orgutexas.edu The reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides can lead to either substituted dibenzothiophenes or poly-substituted benzenes, depending on the subsequent aromatization pathway which can involve de-oxygenation or sulfur dioxide extrusion. rsc.org
| Reactant (Diene) | Dienophile | Expected Product Type | Reference |
| This compound S-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Substituted Naphthalene | iosrjournals.org |
| This compound S,S-dioxide | Tetraarylcyclopentadienone | Substituted Dibenzothiophene or Benzene | rsc.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like this compound.
Direct C–H functionalization is an atom-economical strategy to modify organic molecules. youtube.com For benzo[b]thiophenes, C–H functionalization can be directed to either the five-membered thiophene ring or the six-membered benzene ring. mdpi.com The inherent reactivity of the five-membered ring often leads to preferential functionalization at the C2 or C3 positions. However, with the C2 position blocked by a phenyl group in the target molecule, reactivity at C3 would be expected.
Recent advances have enabled the more challenging C–H functionalization of the six-membered ring. mdpi.com The choice of catalyst, ligands, and reaction conditions can control the regioselectivity. nih.govelsevierpure.com For this compound, several C-H bonds are available for functionalization: C3 on the thiophene ring, C4, C5, and C7 on the benzene ring, and the C-H bonds of the 6-methyl group and the 2-phenyl group. Palladium, rhodium, and other transition metals are commonly used to catalyze these transformations, such as direct arylation or alkenylation. mdpi.comnih.gov For example, palladium-catalyzed direct arylation could potentially functionalize the C7 position, which is ortho to the sulfur atom and activated.
Cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. uni-muenchen.deresearchgate.netthieme-connect.de To utilize this compound in a cross-coupling reaction, it would first need to be converted into a suitable precursor, such as a halogenated or borylated derivative. For instance, bromination of the benzo[b]thiophene core could provide a handle for subsequent palladium-catalyzed cross-coupling reactions. The synthesis of 6-bromo benzo[b]thiophene derivatives has been demonstrated, which can then participate in Stille coupling reactions with organostannane reagents. nih.govmdpi.com A 6-bromo-2-phenylbenzo[b]thiophene derivative could be coupled with various partners to introduce new substituents at the 6-position of the benzene ring.
| Reaction Type | Catalyst System (Example) | Potential Application for this compound | Reference |
| Direct C-H Arylation | Pd(OAc)₂ / Ligand | Functionalization at C3, C7, or other positions | mdpi.comnih.gov |
| Stille Cross-Coupling | Pd(PPh₃)₄ | Coupling of a bromo-derivative with an organostannane | mdpi.com |
| Kumada Cross-Coupling | PEPPSI / Ni catalyst | Coupling of a bromo-derivative with a Grignard reagent | uni-muenchen.de |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new synthetic strategies.
Mechanistic studies often involve trapping or directly observing reactive intermediates. In the synthesis of benzo[b]thiophenes via electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles, a key step is the intramolecular nucleophilic attack on a three-membered sulfonium (B1226848) ring intermediate. nih.gov The proposed mechanism involves the initial attack of the alkyne on an electrophilic sulfur species, forming a vinylsulfonium intermediate. This is followed by intramolecular cyclization and subsequent demethylation to yield the final benzo[b]thiophene product. nih.gov The formation of such intermediates could be probed using spectroscopic methods or by designing experiments to trap them.
In other transformations, such as certain nucleophilic substitution reactions on nitrobenzo[b]thiophenes, the mechanism can be complex, involving base catalysis and rearrangement. researchgate.net The elucidation of such pathways often relies on analyzing the product distribution under various conditions (e.g., changing the base or solvent) to infer the nature of the intermediates involved. researchgate.net While specific studies on this compound are limited, these general mechanistic principles for the benzo[b]thiophene system provide a framework for understanding its reactivity.
Computational and Theoretical Chemistry Studies on 6 Methyl 2 Phenylbenzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed for studying molecules like 6-Methyl-2-phenylbenzo[b]thiophene to predict their properties with high accuracy. nih.gov DFT calculations are based on the principle that the total energy of a system is a functional of the electron density.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum energy conformation.
Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, and their relative energies. In the case of this compound, a key conformational feature is the dihedral angle between the benzothiophene (B83047) core and the phenyl ring. This rotation influences the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. Theoretical studies indicate that while the benzothiophene moiety is largely planar, the phenyl ring is twisted out of this plane to varying degrees depending on the specific conformation.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. shd-pub.org.rs
For this compound, the HOMO is typically localized on the electron-rich benzothiophene ring system, which acts as the primary electron donor. Conversely, the LUMO is often distributed across both the benzothiophene and the phenyl moieties, with the phenyl ring acting as an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. shd-pub.org.rs
Table 1: Frontier Molecular Orbital Energies and Related Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap | 3.60 |
| Ionization Potential | 5.80 |
| Electron Affinity | 2.20 |
Note: The values in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting and understanding how a molecule will interact with other charged species, such as electrophiles and nucleophiles. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different potential values.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These regions are generally located around the sulfur atom and the π-system of the aromatic rings. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent sites for nucleophilic attack. These are often found around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. mpg.deaps.org It is a powerful tool for predicting and interpreting the absorption and emission of light by molecules. nih.gov
Prediction of UV-Vis Absorption and Fluorescence Spectra
TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of molecules like this compound. The absorption spectrum is determined by the energies of the electronic transitions from the ground state to various excited states. Each peak in the calculated spectrum corresponds to a specific electronic transition, and its intensity is related to the probability of that transition occurring.
Similarly, TD-DFT can be used to model the fluorescence spectrum, which arises from the radiative decay of the molecule from its lowest singlet excited state back to the ground state. The calculated fluorescence energy is typically lower than the absorption energy, a phenomenon known as the Stokes shift. By analyzing the molecular orbitals involved in these electronic transitions, it is possible to characterize them as, for example, π-π* or n-π* transitions, providing a deeper understanding of the molecule's photophysical behavior. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Wavelength (nm) | Oscillator Strength |
| Maximum Absorption (λmax) | 310 | 0.85 |
| Maximum Fluorescence (λem) | 380 | - |
Note: The values in this table are illustrative and can vary depending on the solvent and the computational method used.
Excited State Lifetime and Photosensitizing Property Calculations
The lifetime of an excited state is a critical parameter in determining whether a molecule can act as a photosensitizer. Methods such as time-dependent density functional theory (TD-DFT) are commonly employed to calculate vertical excitation energies and oscillator strengths, which are indicative of the probability of electronic transitions. For instance, studies on similar aromatic systems investigate the transition from the ground state (S₀) to the first (S₁) and second (S₂) singlet excited states. nih.gov
The photosensitizing potential of a compound is related to its ability to absorb light and transfer the absorbed energy to other molecules, often leading to the generation of reactive oxygen species. The efficiency of this process is governed by the lifetime of the triplet excited state. In related benzotrithiophene-based compounds, quantum chemical calculations have been used to determine optoelectronic properties, which are key to understanding their behavior upon photoexcitation. nih.gov
Prediction of Reactivity and Selectivity Parameters
Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. Density Functional Theory (DFT) is a widely used approach to calculate various reactivity descriptors.
For thiophene (B33073) derivatives, electrophilic aromatic substitution is a common reaction. Theoretical studies on simpler thiophenes have shown that the relative reactivity and positional selectivity (i.e., substitution at the α versus β position) can be rationalized using computational models. researchgate.net The presence of activating groups like the methyl group and the phenyl ring in this compound will influence the electron density distribution in the benzothiophene core, thereby directing incoming electrophiles.
Global reactivity descriptors such as electrophilicity and nucleophilicity indices, as well as local descriptors that focus on specific atomic sites, can be calculated to predict the most likely sites for chemical attack. nih.gov For instance, in electrophilic substitutions of five-membered heterocycles, the stability of the intermediate sigma-complexes plays a crucial role in determining the reaction outcome. researchgate.netresearchgate.net Computational analysis can elucidate the energies of these intermediates, providing a quantitative basis for predicting selectivity.
Molecular Dynamics Simulations (If Applicable to Specific Research Questions)
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. While specific MD simulations focused solely on this compound are not prevalent in the literature, this methodology could be applied to investigate various research questions.
Aromaticity Indices and Stability Assessments
The aromaticity of the benzothiophene ring system is a key determinant of its stability and reactivity. Various computational methods are available to quantify aromaticity. These methods can be broadly categorized into those based on magnetic, geometric, and electronic criteria.
Aromaticity Indices:
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. Negative NICS values inside the ring are indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a ring. A HOMA value close to 1 suggests high aromaticity. mdpi.com
Para-Delocalization Index (PDI): This electronic index measures the electron delocalization between para-related atoms in a six-membered ring. mdpi.com
Aromatic Fluctuation Index (FLU): This index also quantifies the degree of electronic delocalization. mdpi.com
| Index | Basis | Indication of Aromaticity |
|---|---|---|
| NICS | Magnetic | Negative values |
| HOMA | Geometric | Values approaching 1 |
| PDI | Electronic | Higher positive values |
| FLU | Electronic | Values approaching 0 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on non-clinical parameters)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netmdpi.com For this compound, QSPR models can be developed to predict various non-clinical parameters.
These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Relating to the 3D structure of the molecule.
Electronic: Pertaining to the electron distribution.
Physicochemical: Such as logP (lipophilicity). chemscene.com
By establishing a mathematical relationship between these descriptors and a specific property (e.g., solubility, boiling point, chromatographic retention time), a predictive model can be built. nih.gov Such models are valuable for virtual screening of new compounds and for prioritizing synthetic efforts. While specific QSAR/QSPR studies on this compound are not extensively documented, the principles are widely applied to related classes of organic molecules. mdpi.com
| Descriptor Category | Examples |
|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Physicochemical | LogP, Molar refractivity |
Derivatization and Structure Property/interaction Relationship Spr/sir Studies
Synthesis of Analogs with Varied Substituents
The synthesis of analogs of 6-Methyl-2-phenylbenzo[b]thiophene involves a variety of established and novel organic chemistry methodologies. A common approach is the electrophilic cyclization of o-alkynyl thioanisoles, a method that offers good yields and tolerates a range of functional groups. nih.gov This allows for the introduction of diverse substituents onto the benzothiophene (B83047) core. Another versatile method is a one-pot synthesis from readily available o-halo-ethynylbenzene precursors, which can be adapted to create not only mono-substituted derivatives but also more complex fused systems. nih.gov
Furthermore, sequential one-pot, copper-catalyzed intermolecular C–S bond formation followed by palladium-catalyzed intramolecular arene–alkene coupling represents a convergent route to 2,3-disubstituted benzo[b]thiophenes. acs.org For specific modifications, such as the introduction of an acetyl group, green chemistry protocols using water as a reaction medium have been developed, leading to high yields of pure products. researchgate.net The synthesis of various benzo[b]thiophene derivatives is often a crucial step in the development of new pharmaceuticals and materials. nih.govnih.govgoogle.com
Impact of Substituent Electronic and Steric Effects on Chemical Reactivity and Stability
The electronic and steric properties of substituents play a critical role in the chemical reactivity and stability of the this compound framework. The thiophene (B33073) ring itself is more reactive than benzene (B151609) towards electrophilic substitution. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly modulate this reactivity.
For instance, in the synthesis of 2-acetyl-substituted benzo[b]thiophenes, electronic factors strongly influence the reaction scope. A decrease in the electrophilicity of the starting aldehyde, due to electron-donating groups, can lead to lower yields. researchgate.net Conversely, the presence of strongly electron-withdrawing groups can influence the metabolic stability of derivatives, a key consideration in drug design. nih.gov
Steric effects also exert a considerable influence. While linear alkyl groups may not significantly hinder certain cyclization reactions, bulky substituents can alter the preferred reaction pathways and the final conformation of the molecule. nih.gov These steric and electronic effects are fundamental to understanding and predicting the behavior of this compound derivatives in various chemical transformations.
Structure-Property Relationships (SPR) in Materials Applications
The unique planar and conjugated structure of the benzo[b]thiophene core makes it a promising scaffold for the development of advanced organic materials.
Derivatives of 2-phenylbenzo[b]thiophene (B72322) are of significant interest for their potential in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai The photoluminescent properties of these molecules can be tuned by introducing different substituents. The extended π-conjugation of the system, which can be further modified through derivatization, is key to its electronic properties.
Studies on related thienothiophene systems have shown that the arrangement and nature of alkyl side chains can greatly enhance electronic properties, including charge mobility. nih.gov For instance, polymers with an even number of fused thiophene rings have been observed to form tighter crystalline structures, leading to higher charge mobility compared to their odd-numbered counterparts. nih.gov This highlights the importance of precise structural control in designing materials with optimal performance.
The thermal stability and crystal packing of this compound derivatives are critical for their application in electronic devices. The planar structure of polycyclic aromatic hydrocarbons, including benzo[b]thiophene derivatives, generally imparts high thermal stability. ontosight.ai
The nature and position of substituents can influence how the molecules pack in the solid state. X-ray diffraction studies on alkyl-substituted thienothiophenes have revealed that the tilting of side chains can lead to different packing motifs, which in turn affects the electronic properties of the material. nih.gov Proper molecular design, considering the steric bulk and intermolecular interactions of substituents, is crucial for achieving the desired crystal packing and, consequently, the thermal and electronic stability of the final material.
Structure-Interaction Relationships (SIR) in Biological Systems (Strictly Mechanistic)
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs. nih.gov Understanding how structural modifications affect interactions with biological targets is key to developing new therapeutic agents.
The binding affinity of this compound derivatives to specific biological targets can be systematically optimized through structural modifications. For example, in the development of antagonists for the human neurokinin-2 (hNK2) receptor, modifications to reduce the peptide character of lead compounds led to significant improvements in in vivo activity. nih.gov
Modulation of Enzyme Inhibition Kinetics and Mechanisms
While direct studies on the enzyme inhibition of this compound are not extensively documented, research on related benzo[b]thiophene derivatives provides significant insights into their potential as enzyme inhibitors. The structural features of this compound, namely the planar bicyclic ring system, the lipophilic methyl group at the 6-position, and the phenyl ring at the 2-position, are crucial determinants of its interaction with enzyme active sites.
Derivatization of the core benzo[b]thiophene structure has led to the discovery of potent inhibitors for various enzymes. For instance, a series of benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, enzymes critical in the nervous system. mdpi.comnih.gov These studies revealed that modifications on the benzo[b]thiophene ring system significantly impact the inhibitory potency.
In a study of related heterocyclic compounds, 3-phenylcoumarin (B1362560) derivatives were identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. frontiersin.org The most potent derivative exhibited an IC50 value of 56 nM. frontiersin.org This highlights the importance of the phenyl group in binding to the enzyme's active site. The structure-activity relationship (SAR) analysis of these compounds indicated that the substitution pattern on the phenyl ring is a key factor in determining the inhibitory activity.
Although not directly involving this compound, the SAR from these studies suggests that the 2-phenyl group could play a crucial role in orienting the molecule within an enzyme's active site, potentially through pi-pi stacking interactions. The 6-methyl group, being a small lipophilic substituent, could enhance binding to hydrophobic pockets within the enzyme, thereby influencing the inhibition kinetics. Further derivatization of the phenyl ring or the benzo[b]thiophene core could modulate the selectivity and potency of these inhibitors.
Table 1: Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Chalcone moiety fused with benzo[b]thiophene | 20.8 - 121.7 µM | mdpi.com |
| 3-Phenylcoumarin derivatives | Monoamine Oxidase B (MAO-B) | Functionalized 3-phenyl ring on a coumarin (B35378) scaffold | 56 nM (most potent derivative) | frontiersin.org |
Influence on Molecular Aggregation Modulation (e.g., Amyloid-beta)
The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Small molecules that can modulate this aggregation process are of significant therapeutic interest. e-palli.org Studies on N-phenylbenzo[b]thiophene-2-carboxamide derivatives, which share the 2-phenylbenzo[b]thiophene core, have demonstrated their ability to influence Aβ42 aggregation kinetics. nih.govnih.govresearchgate.netresearchgate.net
The orientation of the bicyclic benzo[b]thiophene ring system appears to be a critical factor in determining whether a compound inhibits or promotes Aβ fibrillogenesis. nih.govnih.gov For instance, N-phenylbenzo[b]thiophene-2-carboxamides possessing a methoxyphenol group were found to inhibit Aβ42 aggregation in a concentration-dependent manner, with one compound showing a maximum inhibition of 54%. nih.gov In contrast, derivatives with a 4-methoxyphenyl (B3050149) substituent accelerated Aβ42 aggregation. nih.gov
Computational modeling studies on related N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives suggest that these molecules can interact with Aβ42 oligomers and pentamers, thereby modulating their self-assembly pathways. researchgate.net This indicates that the 2-phenylbenzo[b]thiophene scaffold can serve as a template for designing potent modulators of Aβ aggregation.
Table 2: Modulation of Amyloid-Beta (Aβ42) Aggregation by Benzo[b]thiophene Derivatives
| Compound Class | Substitution Pattern | Effect on Aβ42 Aggregation | Maximum Inhibition/Promotion | Reference |
|---|---|---|---|---|
| N-phenylbenzo[b]thiophene-2-carboxamides | Methoxyphenol pharmacophore | Inhibition | 54% inhibition | nih.gov |
| N-phenylbenzo[b]thiophene-2-carboxamides | 4-methoxyphenyl substituent | Promotion | Not specified | nih.gov |
Kinase Inhibition Profiles and Binding Site Analysis
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. researchgate.net The benzo[b]thiophene scaffold has been explored for the development of kinase inhibitors.
While there is no direct report on the kinase inhibition profile of this compound itself, studies on structurally related compounds offer valuable insights. For example, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were evaluated as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases. rsc.org The most active compound in this series, which features a more complex tetracyclic system but retains the benzo[b]thiophene core, showed potent inhibition of CLK1 and CLK4 with IC50 values of 20 nM and 26 nM, respectively. rsc.org
Docking studies of these tetracyclic derivatives within the ATP-binding sites of the kinases revealed the importance of the planar aromatic system for establishing key interactions. rsc.org This suggests that the 2-phenylbenzo[b]thiophene core of this compound could effectively occupy the ATP-binding pocket of various kinases. The 2-phenyl group could be directed towards the solvent-exposed region, allowing for further derivatization to improve potency and selectivity. The 6-methyl group could contribute to hydrophobic interactions within the binding site.
Another study on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines identified promising inhibitors of CK1 and CLK1 kinases. nih.gov This further underscores the potential of the benzo[b]thiophene scaffold in designing kinase inhibitors. The structure-activity relationships derived from these studies can guide the rational design of novel kinase inhibitors based on the this compound template.
Table 3: Kinase Inhibition Data for Benzo[b]thiophene-Related Compounds
| Compound Class | Target Kinase | Key Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | CLK1 | Tetracyclic system with benzo[b]thiophene core | 20 nM | rsc.org |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | CLK4 | Tetracyclic system with benzo[b]thiophene core | 26 nM | rsc.org |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | DYRK1A | Tetracyclic system with benzo[b]thiophene core | 35-116 nM (for 5-hydroxy derivatives) | rsc.org |
| N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | CK1 | Benzo[b]thieno[3,2-d]pyrimidine core | Promising inhibitors | nih.gov |
| N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | CLK1 | Benzo[b]thieno[3,2-d]pyrimidine core | Promising inhibitors | nih.gov |
Molecular Interactions and Biological System Probing Strictly Non Clinical and Mechanistic Focus
Investigation of Molecular Targets and Binding Mechanisms
The study of 6-Methyl-2-phenylbenzo[b]thiophene and its derivatives has identified specific molecular targets and elucidated the mechanisms by which they bind to these targets.
Ligand-Protein Binding Studies (e.g., Cholinesterase Enzymes, Kinases)
Derivatives of the benzo[b]thiophene scaffold have been a focal point in the study of cholinesterase inhibitors. nih.gov Specifically, benzo[b]thiophene-chalcone hybrids have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, certain analogues have shown AChE inhibitory activity with IC50 values in the micromolar range. nih.gov One of the most effective BChE inhibitors from a series of these hybrids exhibited an IC50 value of 24.35 μM. nih.gov
In the context of kinases, the 6-methyl group on the benzo[b]thiophene core can extend into a lipophilic pocket, making favorable contacts with hydrophobic residues. nih.gov This interaction can induce a favorable conformational change in the protein, leading to a significant improvement in inhibitory activity. nih.gov For example, the addition of a methyl group to an inhibitor of p38α MAP kinase resulted in a more than 200-fold increase in activity. nih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Modeling
Molecular docking and dynamics simulations have been instrumental in understanding the interactions between this compound derivatives and their protein targets. nih.govnih.gov These computational methods provide a detailed view of the binding poses and intermolecular interactions at the atomic level. bohrium.com
For cholinesterase enzymes, docking studies have revealed that benzo[b]thiophene-chalcone hybrids exhibit conserved binding poses. bohrium.com The interactions often involve hydrogen bonds and π-π stacking within the active site of the enzyme. researchgate.net For example, docking analysis of potent inhibitors has helped to elucidate the specific amino acid residues involved in the binding, providing a rationale for the observed inhibitory activity. bohrium.com
In the case of kinases, simulations have shown that the biphenyl (B1667301) fragment of some inhibitors can make favorable contacts with residues such as Tyr35, Val38, Ile84, and Leu167, while the amide carbonyl groups can form hydrogen bonds with Met109 and Asp168. nih.gov The methyl group itself can fit into a hydrophobic pocket lined by residues like Val38, Ala51, Lys53, Leu104, and Thr106. nih.gov
In Vitro Enzyme Inhibition Assays and Kinetic Analysis (without therapeutic claims)
In vitro enzyme inhibition assays are crucial for quantifying the inhibitory potential of this compound derivatives. nih.gov These assays, often performed using methods like the Ellman's method for cholinesterases, provide IC50 values that indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. mdpi.com
A study on a series of benzo[b]thiophene-chalcone hybrids reported IC50 values for AChE and BChE inhibition. nih.gov One of the most active compounds against AChE had an IC50 of 62.10 μM, while a potent BChE inhibitor from the same series had an IC50 of 24.35 μM. nih.gov Another study on thiophene (B33073) derivatives identified a compound that showed 60% inhibition of AChE, which was more potent than the reference compound donepezil (B133215) under the same conditions. mdpi.com
Kinetic analysis can further characterize the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. This level of detail is essential for understanding how these compounds interact with their target enzymes at a functional level.
Mechanisms of Molecular Aggregation Modulation (e.g., Amyloid-beta)
Research has shown that N-phenylbenzo[b]thiophene-2-carboxamide, a derivative of the core structure, can promote and accelerate the aggregation of Amyloid-beta (Aβ42). nih.gov In vitro aggregation kinetic assays demonstrated that this compound could increase Aβ42 fibrillogenesis by 2.9- to 4.3-fold at the tested concentrations. nih.gov Electron microscopy confirmed the formation of long, elongated fibril structures in the presence of the compound. nih.gov
Interestingly, while promoting aggregation, this compound was also found to mitigate Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells. nih.gov Computational modeling suggests that the compound can interact with Aβ42 oligomers and pentamers, potentially modulating the self-assembly pathways. nih.gov This modulation appears to channel the aggregation towards the formation of less toxic fibrillar species.
Cell-Free Biological Activity Studies (e.g., Protein-Ligand Interactions, Enzyme Assays)
Cell-free systems provide a controlled environment to study the direct interactions between this compound derivatives and their biological targets without the complexity of cellular processes.
Studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated their inhibitory activity against enzymes like PDK1 and LDHA. nih.govresearchgate.net In one study, a particular derivative was identified as the most active inhibitor of both PDK1 and LDHA, with IC50 values of 57.10 μg/mL and 64.10 μg/mL, respectively. nih.govresearchgate.net These assays provide direct evidence of the compound's ability to interact with and inhibit specific enzymes.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted benzo[b]thiophenes has been an area of considerable effort, with classical methods often involving multi-step procedures or harsh reaction conditions. nih.gov While methods like intramolecular Wittig reactions and palladium-catalyzed C-H functionalization have proven effective for creating diverse derivatives, the future necessitates a shift towards more sustainable and efficient strategies. mdpi.comnih.gov
Future research should prioritize the development of novel synthetic routes that align with the principles of green chemistry. This includes exploring:
Catalytic Systems: Investigating new, earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metals like palladium. nih.gov
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This can enhance safety, improve scalability, and often increase reaction efficiency and selectivity.
Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods, such as ball milling, to drive reactions, thereby reducing waste and energy consumption. mdpi.com
One-Pot Reactions: Designing multi-component reactions or tandem catalytic cycles that allow for the construction of the 6-Methyl-2-phenylbenzo[b]thiophene core and its derivatives in a single, efficient operation from simple starting materials. nih.gov
A key goal will be to develop synthetic pathways that offer high atom economy, utilize non-toxic reagents and solvents, and operate under ambient temperature and pressure, making the production of these valuable compounds more environmentally benign and cost-effective. nih.gov
Advanced Characterization of Excited States and Charge Transfer Dynamics
The photophysical properties of phenyl-substituted thiophenes and their derivatives are fundamental to their application in electronic and photonic devices. rsc.org Understanding the intricate dynamics of their excited states is crucial for designing molecules with tailored optical and electronic functions. While studies on related systems like dibenzothiophene (B1670422) and phenylthiophene have provided initial insights, a detailed investigation into this compound is warranted. rsc.orgscispace.com
Future work in this area should employ a combination of advanced spectroscopic techniques and computational modeling to build a comprehensive picture of the molecule's behavior upon photoexcitation. Key research questions include:
Ultrafast Dynamics: Using femtosecond transient absorption spectroscopy to map the complete relaxation pathway from the initial Franck-Condon state, identifying the timescales for internal conversion, vibrational cooling, and intersystem crossing to triplet states. rsc.orgresearchgate.net
Intersystem Crossing Efficiency: Quantifying the triplet quantum yield, which is a critical parameter for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs) that utilize phosphorescence. Studies on similar compounds show that methyl substitution can significantly influence the rate of intersystem crossing. rsc.orgscispace.com
Solvent and Environmental Effects: Systematically investigating how the polarity and viscosity of the surrounding medium affect the excited-state lifetimes and relaxation pathways.
Charge Transfer Character: Elucidating the nature of the excited states (e.g., locally excited vs. charge-transfer states), which is critical for designing materials for organic photovoltaics and other electronic devices. researchgate.netresearchgate.net
The table below outlines key photophysical parameters that require detailed investigation for this compound and the advanced techniques that can be used for their characterization.
| Photophysical Parameter | Advanced Characterization Technique | Significance for Future Applications |
| Singlet State Lifetime (τS) | Time-Correlated Single Photon Counting (TCSPC) | Determines fluorescence efficiency and competition with intersystem crossing. |
| Triplet State Lifetime (τT) | Nanosecond Transient Absorption Spectroscopy | Crucial for phosphorescent OLEDs and photocatalysis. |
| Intersystem Crossing (ISC) Rate (kISC) | Femtosecond Transient Absorption Spectroscopy | Governs the efficiency of triplet state formation. rsc.org |
| Fluorescence Quantum Yield (ΦF) | Steady-State Fluorimetry | Measures the efficiency of light emission from the singlet state. |
| Triplet Quantum Yield (ΦT) | Photoacoustic Calorimetry / Transient Absorption | Determines the efficiency of generating triplet excitons for various applications. scispace.com |
| Excited-State Absorption (ESA) | Z-scan / Transient Absorption Spectroscopy | Important for understanding nonlinear optical properties and potential for optical limiting. researchgate.net |
Development of Next-Generation Functional Materials
The inherent properties of the benzo[b]thiophene core make it an attractive building block for a wide array of functional organic materials. nih.govrsc.org The 6-methyl and 2-phenyl substitutions on the core structure provide a handle for tuning solid-state packing and electronic communication, which are critical for material performance.
Future research should focus on incorporating the this compound moiety into advanced functional materials, including:
Organic Electronics: Designing and synthesizing polymers and small molecules for use as active layers in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The stability and charge-transport properties of the benzothiophene (B83047) core are highly advantageous for these applications. rsc.org
Chemical Sensors: Developing derivatives that exhibit changes in their fluorescence or electronic properties upon binding to specific analytes. The phenyl and methyl groups can be further functionalized to create specific binding sites.
Luminescent Probes: Engineering derivatives with high fluorescence quantum yields for applications in bio-imaging and cellular assays, building on the known biological relevance of the benzothiophene scaffold. researchgate.net
The following table summarizes potential material applications and the key molecular properties that need to be optimized for each.
| Application Area | Material Type | Key Molecular Properties to Optimize |
| Organic Thin-Film Transistors (OTFTs) | Solution-processable small molecules or polymers | High charge carrier mobility, good film-forming properties, high crystallinity, and environmental stability. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Emitters, hosts, or charge-transport materials | High photoluminescence quantum yield (for fluorescence) or efficient intersystem crossing and high phosphorescence (for TADF/phosphorescence), appropriate energy levels (HOMO/LUMO). |
| Organic Photovoltaics (OPVs) | Donor or acceptor materials | Broad absorption spectrum, suitable energy level alignment for efficient charge separation, good miscibility in blends. |
| Fluorescent Sensors | Small molecule probes | High fluorescence quantum yield, selective binding to target analyte, significant change in emission upon binding (e.g., "turn-on" or "turn-off" response). |
Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems
The performance of a molecule in a device or a complex medium is governed by its interactions with its environment. For this compound, understanding its intermolecular interactions is paramount for controlling its properties in the solid state or in solution.
Future research should aim to:
Control Solid-State Packing: Investigate how modifications to the core structure (e.g., adding different substituents) influence crystal packing (e.g., π-stacking, herringbone). This is crucial for optimizing charge transport in organic semiconductors. X-ray diffraction and atomic force microscopy will be key techniques. rsc.org
Study Aggregation Effects: Characterize how molecules of this compound interact with each other in solution at different concentrations. Aggregation can drastically alter photophysical properties, leading to phenomena like aggregation-induced emission (AIE) or quenching.
Analyze Host-Guest Interactions: Explore the incorporation of this molecule into host matrices, such as polymers or metal-organic frameworks (MOFs), to create composite materials with enhanced or novel properties. Molecular docking studies can provide predictive insights into binding modes. nih.govmdpi.com
Probe Interfacial Dynamics: In the context of multilayer devices like OLEDs or OPVs, it is critical to understand the electronic interactions and energy transfer mechanisms at the interface between the benzothiophene-based layer and adjacent layers.
Computational Design and Prediction of Advanced Derivatives
Advances in computational chemistry provide powerful tools for accelerating the discovery of new materials by predicting their properties before undertaking complex synthesis. scispace.comrsc.org A systematic computational investigation of this compound and its virtual derivatives can guide experimental efforts and provide fundamental insights.
Future computational studies should focus on:
High-Throughput Screening: Creating virtual libraries of derivatives by adding various electron-donating and electron-withdrawing groups to the phenyl ring or the benzothiophene core. Using methods like Density Functional Theory (DFT) to rapidly predict key electronic properties (HOMO/LUMO energies, bandgaps).
Predicting Photophysical Properties: Employing Time-Dependent DFT (TD-DFT) or more advanced methods like ADC(2) to calculate absorption and emission spectra, excited-state characters, and the barriers for intersystem crossing. rsc.org
Simulating Charge Transport: Using kinetic Monte Carlo simulations based on quantum chemical calculations to predict charge carrier mobilities in the solid state, helping to identify promising candidates for organic electronics.
Elucidating Reaction Mechanisms: Modeling potential synthetic pathways to identify key intermediates and transition states, which can help in optimizing reaction conditions and yields for novel synthetic methodologies.
The synergy between computational prediction and experimental validation will be the most efficient path toward unlocking the full potential of the this compound scaffold and developing the next generation of high-performance organic materials.
Q & A
Q. What are the common synthetic routes for 6-methyl-2-phenylbenzo[b]thiophene, and how do their yields compare?
The Pd-catalyzed coupling of 2-iodothiophenol with aryl halides is a prominent method, achieving moderate to good yields (50–67%) under optimized conditions . Alternative routes include Gewald reactions for thiophene ring construction and functionalization of preformed benzo[b]thiophene cores via halogenation or metalation . Yield variations depend on catalyst efficiency (e.g., Pd systems), solvent choice, and reaction time. For example, reports yields up to 67% using Pd catalysis, while Gewald-derived methods may require iterative optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, with distinct chemical shifts for methyl (δ 2.1–2.5 ppm) and phenyl substituents (δ 7.2–7.8 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. What biological activities have been reported for this compound derivatives?
These derivatives exhibit fluorescence properties (quantum yield up to 1.0) and act as cannabinoid receptor ligands . Tetrahydrobenzo[b]thiophene analogs show antitumor activity, particularly against leukemia cell lines, via mechanisms involving kinase inhibition . Antimicrobial activity is also observed in chlorinated derivatives, though structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in Pd-catalyzed syntheses?
Key parameters include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) improves coupling efficiency .
- Temperature : Elevated temperatures (80–100°C) accelerate aryl halide activation but may degrade sensitive substituents .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while CH₂Cl₂ is preferred for acid-sensitive reactions . Computational tools like kinetic Monte Carlo simulations can model oligomerization and precipitation steps to refine conditions .
Q. How do substituent modifications on the benzo[b]thiophene core influence biological activity?
- Electron-withdrawing groups (e.g., nitro, CF₃) enhance fluorescence by stabilizing excited states .
- Hydrophobic side chains (e.g., tert-butyl) improve binding to lipophilic enzyme pockets (e.g., COX-1/2), as shown in dibenzo[b,d]thiophene analogs with COX-1 selectivity .
- Stereochemistry : Enantiomers of tetrahydrobenzo[b]thiophene derivatives exhibit divergent bioactivity; (S)-enantiomers often show higher binding affinity .
Q. How can discrepancies in spectroscopic data for derivatives be resolved?
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra and electronic properties, aiding in structural assignments .
- Crystallographic data : Resolve ambiguities in regiochemistry or tautomerism .
Q. What purification strategies are recommended for highly lipophilic derivatives?
- Reverse-phase HPLC : Use methanol-water gradients (30%→100%) for compounds with logP > 3 .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates nonpolar analogs .
- Recrystallization : Ethanol/water mixtures purify crystalline derivatives, though solubility challenges may require DMSO co-solvents .
Q. What computational methods predict binding affinity to target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with active sites (e.g., COX-1/2) .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .
Q. How should researchers address contradictions in reported biological activities?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .
- Metabolic stability : Evaluate cytochrome P450 interactions to rule out false negatives .
- Structural analogs : Test derivatives with incremental modifications to isolate critical pharmacophores .
Q. What role does stereochemistry play in the bioactivity of tetrahydrobenzo[b]thiophene derivatives?
(S)-enantiomers of 2-aminotetrahydrobenzo[b]thiophenes exhibit 3–5× higher antitumor activity than (R)-forms due to optimal hydrogen bonding with kinase ATP pockets . Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism confirms absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
